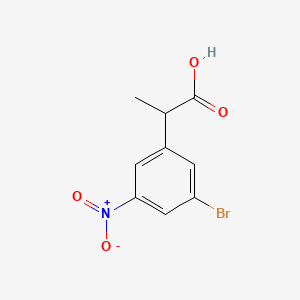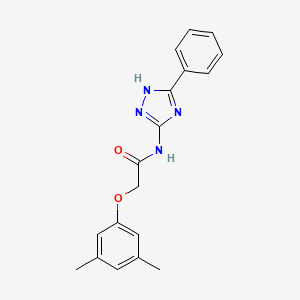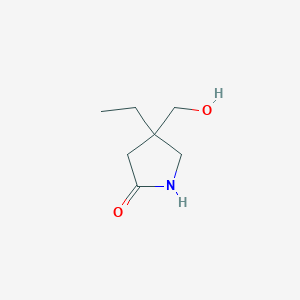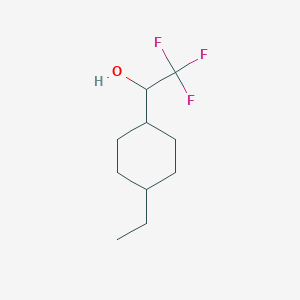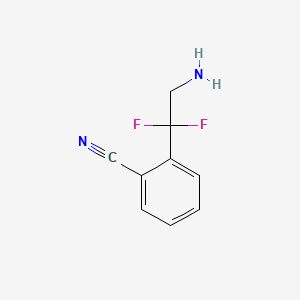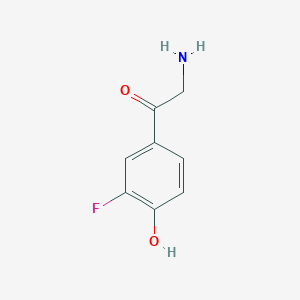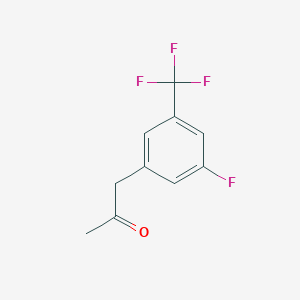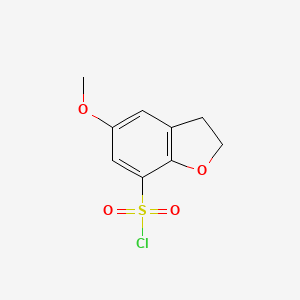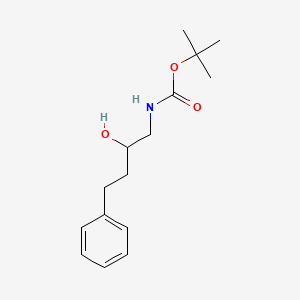
tert-butyl N-(2-hydroxy-4-phenylbutyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(2-hydroxy-4-phenylbutyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a hydroxy group, and a phenyl group attached to a butyl chain.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxy-4-phenylbutyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-hydroxy-4-phenylbutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl N-(2-hydroxy-4-phenylbutyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the carbamate group to an amine.
Substitution: The hydroxy group in the compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of a halide derivative.
科学研究应用
Chemistry: tert-Butyl N-(2-hydroxy-4-phenylbutyl)carbamate is used as a protecting group for amines in organic synthesis. It can be easily removed under mild acidic conditions, making it useful in multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions. The hydroxy and phenyl groups provide sites for binding and interaction with enzymes.
Medicine: The compound has potential applications in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of tert-butyl N-(2-hydroxy-4-phenylbutyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .
相似化合物的比较
tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the phenyl group.
tert-Butyl N-(4-hydroxybutyl)carbamate: Similar but with a different substitution pattern on the butyl chain.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar but with a shorter carbon chain.
Uniqueness: tert-Butyl N-(2-hydroxy-4-phenylbutyl)carbamate is unique due to the presence of both a hydroxy group and a phenyl group on the butyl chain. This combination of functional groups provides unique chemical properties and reactivity, making it valuable in various applications .
属性
分子式 |
C15H23NO3 |
|---|---|
分子量 |
265.35 g/mol |
IUPAC 名称 |
tert-butyl N-(2-hydroxy-4-phenylbutyl)carbamate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-11-13(17)10-9-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18) |
InChI 键 |
FEPZKZRQTMUYRD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC(CCC1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B13586094.png)
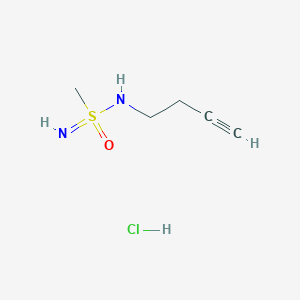
![2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13586113.png)

